molecular formula C19H21NO3 B267618 N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide

N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No. B267618
M. Wt: 311.4 g/mol
InChI Key: HBQBDCNAVYKFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ADPA and is synthesized through a specific method that involves several steps.

Mechanism of Action

The mechanism of action of ADPA is not fully understood, but studies have shown that it works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. ADPA has also been shown to have antioxidant properties that can protect cells from oxidative damage.
Biochemical and Physiological Effects:
ADPA has been shown to have several biochemical and physiological effects. Studies have shown that ADPA can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect cells from oxidative damage. ADPA has also been shown to have neuroprotective properties and can improve cognitive function.

Advantages and Limitations for Lab Experiments

ADPA has several advantages for use in lab experiments. It is readily available and can be synthesized in a laboratory setting. ADPA is also relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of ADPA in lab experiments. ADPA can be toxic at high concentrations, and its effects on human cells and tissues are not fully understood.

Future Directions

There are several future directions related to ADPA that warrant further investigation. One area of research is the development of new and more efficient synthesis methods for ADPA. Another area of research is the study of the effects of ADPA on different types of cancer cells and tissues. Additionally, more research is needed to fully understand the biochemical and physiological effects of ADPA and its potential applications in the treatment of neurodegenerative disorders.

Synthesis Methods

The synthesis of ADPA involves several steps that are carried out in a laboratory setting. The first step involves the reaction of 2-allyloxyphenol with 3,4-dimethylphenol in the presence of a catalyst such as potassium carbonate. This reaction results in the formation of 2-(3,4-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide. This compound is then reacted with allyl bromide in the presence of a base such as sodium hydride to form the final product, N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide.

Scientific Research Applications

ADPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of ADPA is in the field of cancer research. Studies have shown that ADPA has anti-cancer properties and can inhibit the growth of cancer cells. ADPA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2-prop-2-enoxyphenyl)acetamide

InChI

InChI=1S/C19H21NO3/c1-4-11-22-18-8-6-5-7-17(18)20-19(21)13-23-16-10-9-14(2)15(3)12-16/h4-10,12H,1,11,13H2,2-3H3,(H,20,21)

InChI Key

HBQBDCNAVYKFFJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC=C)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC=C)C

Origin of Product

United States

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